molecular formula C24H35N3O6 B1249554 Aeruginosin EI-461

Aeruginosin EI-461

Cat. No. B1249554
M. Wt: 461.6 g/mol
InChI Key: FEBDAAYWFMTVBF-KAUTUKSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginosin EI-461 is a natural product found in Microcystis with data available.

Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis of Aeruginosin EI-461 : The structure of naturally occurring this compound, derived from D-tyrosine, has been synthesized. A corrected structure is proposed, with synthesis involving a new alpha-amino acid prepared from L-tyrosine (Valls et al., 2003).

Biosynthesis and Evolution

  • Biosynthesis and Evolution in Cyanobacteria : Aeruginosins are produced by cyanobacteria such as Microcystis and Planktothrix. The study of aeruginosin synthetase gene clusters offers insight into the molecular basis of biosynthetic and structural diversity in aeruginosin pathways, suggesting evolution through horizontal gene transfer and recombination events (Ishida et al., 2009).

Biological Activity

  • Trypsin Inhibitors and Peptide Analysis : this compound, isolated from Microcystis aeruginosa, differs from other aeruginosins in the stereochemistry of the Choi-6-hydroxyl substituent. This compound acts as a trypsin inhibitor (Ploutno et al., 2002).

Serine Protease Inhibitors

  • Aeruginosins as Serine Protease Inhibitors : Aeruginosins exhibit potent inhibitory activity against serine proteases. This activity is due to the presence of specific pharmacophoric subunits that interact with the enzyme. This review covers the sources, structures, and biological activities of the aeruginosin family (Ersmark et al., 2008).

properties

Molecular Formula

C24H35N3O6

Molecular Weight

461.6 g/mol

IUPAC Name

(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1

InChI Key

FEBDAAYWFMTVBF-KAUTUKSKSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O

synonyms

aeruginosin EI461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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